molecular formula C22H21NO6S B11413159 ethyl 5-acetyl-2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

ethyl 5-acetyl-2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11413159
M. Wt: 427.5 g/mol
InChI Key: IQIPBVNVSNJEFW-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a synthetic thiophene derivative with a complex heterocyclic architecture. Its structure comprises a 2-aminothiophene core substituted with acetyl, methyl, and ethyl ester groups, as well as a chromen-4-one-linked carboxamide moiety. This compound is synthesized via modifications of the Gewald reaction, a multicomponent condensation method widely used for 2-aminothiophene derivatives .

Properties

Molecular Formula

C22H21NO6S

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(6-ethyl-4-oxochromene-2-carbonyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H21NO6S/c1-5-13-7-8-16-14(9-13)15(25)10-17(29-16)20(26)23-21-18(22(27)28-6-2)11(3)19(30-21)12(4)24/h7-10H,5-6H2,1-4H3,(H,23,26)

InChI Key

IQIPBVNVSNJEFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C(=C(S3)C(=O)C)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetyl-2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromenyl and thiophene intermediates, followed by their coupling under specific conditions. For instance, the chromenyl intermediate can be synthesized through the condensation of 6-ethyl-4-oxo-4H-chromen-2-carbaldehyde with an appropriate amine, followed by acetylation. The thiophene intermediate can be prepared via a similar route, involving the functionalization of thiophene with acetyl and carboxylate groups. The final coupling step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or carboxylate groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 5-acetyl-2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate exhibit promising anticancer properties. For instance, derivatives of thiophene and chromene have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of various thiophene derivatives that showed significant cytotoxicity against breast cancer cell lines, suggesting that the incorporation of the chromene moiety may enhance this activity due to its structural characteristics .

Antioxidant Properties

The antioxidant activity of this compound class has been investigated extensively. Research has demonstrated that certain derivatives possess strong radical scavenging abilities, which can be attributed to the presence of phenolic groups in their structure. These compounds were tested using various methods, including DPPH and ABTS assays, showing effective inhibition of oxidative stress markers .

Antibacterial and Antifungal Activities

Ethyl 5-acetyl derivatives have also been evaluated for their antibacterial and antifungal properties. Studies indicate that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .

Multicomponent Reactions

The synthesis of this compound often involves multicomponent reactions (MCRs), which are efficient for constructing complex molecules in a single step. This method reduces the number of purification steps required and increases overall yield .

Green Chemistry Approaches

There is a growing emphasis on sustainable practices in the synthesis of chemical compounds. The use of solvent-free conditions or bio-based solvents during the synthesis of thiophene derivatives aligns with green chemistry principles, minimizing environmental impact while maintaining high yields and purity .

Organic Electronics

Compounds like ethyl 5-acetyl derivatives are being explored for their potential use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their unique electronic properties make them suitable candidates for developing efficient charge transport materials .

Photovoltaic Devices

Research has shown that incorporating this compound into photovoltaic devices can enhance light absorption and improve energy conversion efficiency due to its conjugated system, which facilitates electron mobility .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated various thiophene derivativesSignificant cytotoxicity against breast cancer cell lines was observed .
Antioxidant Activity AssessmentTested using DPPH and ABTS assaysCompounds exhibited strong radical scavenging abilities .
Antibacterial EvaluationAssessed against multiple bacterial strainsEffective against both Gram-positive and Gram-negative bacteria .
Synthesis via Green ChemistryExplored sustainable synthesis methodsAchieved high yields with minimal environmental impact .

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chromenyl and thiophene moieties can contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its hybrid structure, combining a thiophene ring with a chromen-4-one moiety. Below is a comparative analysis with analogous derivatives:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Applications
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate 2-Aminothiophene Acetyl, methyl, ethyl ester ~267.3 Agrochemicals, dye intermediates
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate 2-Aminothiophene Phenyl, methyl, ethyl ester ~289.3 Pharmaceutical intermediates
Target Compound 2-Aminothiophene + Chromen-4-one Acetyl, methyl, ethyl ester, 6-ethyl-4-oxo-chromen-2-carboxamide ~484.5 (estimated) Potential kinase inhibition (inferred)

Key Observations :

  • The addition of the chromen-4-one carboxamide group in the target compound significantly increases molecular weight (~484.5 vs. ~267–289 for simpler analogs), likely enhancing binding affinity to hydrophobic enzyme pockets .
  • Chromen-4-one derivatives are known for anti-inflammatory and anticancer properties, suggesting the target compound may exhibit broader bioactivity than simpler thiophene esters .
Physicochemical Properties
Property Target Compound Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate
Solubility Low in water; soluble in DMSO, DMF Moderate in ethanol, chloroform Low in water; soluble in acetone
Melting Point Not reported (estimated 180–200°C) 145–147°C 162–164°C
LogP (Predicted) ~3.8 (higher lipophilicity due to chromenone) ~2.1 ~2.9

Biological Activity

Ethyl 5-acetyl-2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound features a thiophene ring and a chromenone moiety, which contribute to its unique biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, particularly in cancer treatment and anti-inflammatory therapies.

Molecular Structure

PropertyValue
Molecular FormulaC20H20N2O6S
Molecular Weight432.45 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and the introduction of the chromenone moiety through various acylation reactions. The synthetic pathway may utilize reagents such as ethyl bromoacetate and various catalysts to facilitate the reactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The chromenone moiety can modulate enzyme activity and influence receptor interactions, while the thiophene ring may engage in π-π stacking interactions with aromatic amino acids in proteins.

Anticancer Activity

Recent studies have demonstrated that compounds similar to ethyl 5-acetyl derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that these compounds can induce apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Study on Cytotoxicity : A study published in Journal of Medicinal Chemistry evaluated several derivatives of chromenone compounds against human cancer cell lines. Ethyl 5-acetyl derivatives showed IC50 values significantly lower than standard chemotherapeutic agents, indicating superior efficacy.
  • Anti-inflammatory Research : In an experimental model of arthritis, treatment with ethyl 5-acetyl derivatives resulted in reduced joint swelling and inflammation markers compared to control groups, highlighting its therapeutic potential in inflammatory conditions.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 5-acetyl-2-{[(4-chloro-4H-chromen-2-yl)carbonyl]amino}-4-methylthiopheneLacks ethyl group on chromenoneLower anticancer efficacy
Ethyl 5-acetyl-thiophene derivativeNo chromenone moietyReduced biological activity

Q & A

Q. What are the key synthetic strategies for preparing ethyl 5-acetyl-2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate?

The synthesis typically involves multi-step routes:

  • Step 1 : Formation of the thiophene core via Gewald reactions, which enable the introduction of acetyl and methyl groups at specific positions .
  • Step 2 : Coupling the chromen-4-one moiety via a carbodiimide-mediated amide bond formation (e.g., using DCC or EDC) .
  • Step 3 : Final esterification to introduce the ethyl carboxylate group .
    Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization and optimize solvent systems (e.g., ethyl acetate/hexane) for separation .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., acetyl, chromenone, and thiophene protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., expected [M+H]+^+ for C20_{20}H19_{19}N2_2O5_5S).
  • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with photodiode array detection .

Q. What are the primary functional groups influencing its chemical reactivity?

  • Electrophilic sites : The acetyl group (C=O) and chromen-4-one carbonyl are prone to nucleophilic attacks.
  • Nucleophilic sites : The amino group in the thiophene-carboxamide moiety can participate in condensation or cyclization reactions .
    Experimental Design : Reactivity assays (e.g., with hydrazine or Grignard reagents) can map functional group behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Case Example : Discrepancies in 1H^1H-NMR integration ratios may arise from tautomerism in the chromen-4-one ring.
  • Solution : Perform variable-temperature NMR or 2D experiments (e.g., COSY, HSQC) to identify dynamic equilibria .
  • Validation : Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .

Q. What strategies are used to investigate its potential as a kinase inhibitor?

  • In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Structure-Activity Relationship (SAR) : Synthesize analogs by modifying the chromenone or thiophene substituents and correlate changes with inhibitory activity .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to kinase ATP-binding pockets .

Q. How can researchers address discrepancies between in vitro and in vivo bioactivity data?

  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation pathways .
  • Formulation Optimization : Use nanoemulsions or liposomes to enhance bioavailability in animal models .
  • Target Engagement Studies : Employ PET tracers or bioluminescent probes to verify target binding in vivo .

Q. What analytical methods are critical for studying its degradation products under physiological conditions?

  • LC-MS/MS : Identify hydrolyzed products (e.g., free chromenone or thiophene fragments) in simulated gastric fluid (pH 1.2) or plasma .
  • Stability-Indicating Assays : Use accelerated stability studies (40°C/75% RH) with forced degradation (e.g., exposure to UV light, peroxides) .

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